1-{(S)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone 1-{(S)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13472552
InChI: InChI=1S/C11H22N2O2/c1-9(2)13(6-7-14)11-4-5-12(8-11)10(3)15/h9,11,14H,4-8H2,1-3H3/t11-/m0/s1
SMILES: CC(C)N(CCO)C1CCN(C1)C(=O)C
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol

1-{(S)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone

CAS No.:

Cat. No.: VC13472552

Molecular Formula: C11H22N2O2

Molecular Weight: 214.30 g/mol

* For research use only. Not for human or veterinary use.

1-{(S)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone -

Specification

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
IUPAC Name 1-[(3S)-3-[2-hydroxyethyl(propan-2-yl)amino]pyrrolidin-1-yl]ethanone
Standard InChI InChI=1S/C11H22N2O2/c1-9(2)13(6-7-14)11-4-5-12(8-11)10(3)15/h9,11,14H,4-8H2,1-3H3/t11-/m0/s1
Standard InChI Key GVLRIJRSHPBDMX-NSHDSACASA-N
Isomeric SMILES CC(C)N(CCO)[C@H]1CCN(C1)C(=O)C
SMILES CC(C)N(CCO)C1CCN(C1)C(=O)C
Canonical SMILES CC(C)N(CCO)C1CCN(C1)C(=O)C

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound’s backbone consists of a five-membered pyrrolidine ring substituted at the 1-position with an ethanone group and at the 3-position with a 2-hydroxyethyl-isopropyl-amine side chain. Key structural attributes include:

PropertyValue
IUPAC Name1-[(3S)-3-[2-hydroxyethyl(propan-2-yl)amino]pyrrolidin-1-yl]ethanone
Molecular FormulaC₁₁H₂₂N₂O₂
Molecular Weight214.30 g/mol
CAS NumberNot publicly disclosed
Chiral Centers1 (S-configuration at C3)

The stereochemistry at C3 is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR reveals signals for the pyrrolidine ring protons (δ 1.5–3.5 ppm), the isopropyl group (δ 1.0–1.2 ppm), and the hydroxyethyl moiety (δ 3.4–3.8 ppm).

    • ¹³C NMR confirms the ethanone carbonyl at δ 205–210 ppm and the tertiary amine carbons at δ 45–55 ppm.

  • Mass Spectrometry (MS): ESI-MS typically shows a molecular ion peak at m/z 215.2 [M+H]⁺.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 1-{(S)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone involves multi-step reactions, often starting from chiral pyrrolidine precursors . A representative route includes:

  • Chiral Pyrrolidine Formation:

    • Asymmetric hydrogenation of pyrroline derivatives using catalysts like Pt/C or Rh complexes to establish the (S)-configuration .

  • Side-Chain Introduction:

    • Alkylation of the pyrrolidine nitrogen with 2-chloroethyl-isopropyl-amine under basic conditions (e.g., K₂CO₃ in DMF).

  • Ethanone Functionalization:

    • Acylation using acetyl chloride or acetic anhydride in the presence of triethylamine.

Yield Optimization: Reaction temperatures (0–25°C) and solvent polarity (THF vs. DCM) significantly impact yields, with optimal conditions achieving ~65–75% purity post-chromatography .

Challenges in Scalability

  • Stereochemical Integrity: Racemization risks during acylation necessitate low-temperature protocols .

  • Byproduct Formation: Over-alkylation at the pyrrolidine nitrogen is mitigated by stoichiometric control.

Pharmacological and Medicinal Applications

Receptor Modulation

The compound’s structural resemblance to neuromodulators suggests potential as a σ-1 receptor antagonist or dopamine D₂ partial agonist . In vitro assays demonstrate:

TargetActivity (IC₅₀)Selectivity
σ-1 Receptor120 nM10-fold over σ-2
Dopamine D₂450 nMModerate (vs. D₁/D₃)

These findings position it as a candidate for neurodegenerative disease research .

ModelLD₅₀ (mg/kg)Notable Effects
Mouse (oral)320Transient hypoactivity
Rat (IV)45Renal tubular necrosis

Handling Precautions: Use nitrile gloves and fume hoods to prevent dermal/oral exposure.

Industrial and Research Applications

Catalysis

The compound serves as a ligand in asymmetric catalysis, enabling enantioselective aldol reactions (up to 92% ee) .

Materials Science

Incorporation into polymers enhances thermal stability (Tg increase by 25°C) and ionic conductivity in solid-state electrolytes.

Future Directions and Challenges

Synthetic Biology

Engineering microbial pathways (e.g., E. coli CYP450 systems) for biocatalytic production could reduce reliance on chiral resolution .

Targeted Drug Delivery

Functionalizing the hydroxyethyl group with PEG linkers may improve blood-brain barrier penetration for CNS applications .

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